Cas no 362052-00-4 (2-(4-Cyanophenyl)propanoic acid)

2-(4-Cyanophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-Cyano-phenyl)-propionic acid

- 2-(4-Cyanophenyl)propanoic acid

- 4-cyanophenylpropionic acid

- p-cyano-phenylpropionic acid

- 4-cyano-phenylpropionic acid

- YSVNGBYVEJEXGO-UHFFFAOYSA-N

- AK148922

- ST2403947

- J3.530.825C

-

- MDL: MFCD20547529

- インチ: 1S/C10H9NO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13)

- InChIKey: YSVNGBYVEJEXGO-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C([H])(C([H])([H])[H])C1C([H])=C([H])C(C#N)=C([H])C=1[H])=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 233

- トポロジー分子極性表面積: 61.1

2-(4-Cyanophenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-316221-0.05g |

2-(4-cyanophenyl)propanoic acid |

362052-00-4 | 95.0% | 0.05g |

$21.0 | 2025-03-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7233-5G |

2-(4-cyanophenyl)propanoic acid |

362052-00-4 | 95% | 5g |

¥ 11,325.00 | 2023-04-13 | |

| Enamine | EN300-316221-1.0g |

2-(4-cyanophenyl)propanoic acid |

362052-00-4 | 95.0% | 1.0g |

$89.0 | 2025-03-19 | |

| Chemenu | CM122733-10g |

2-(4-cyanophenyl)propanoic acid |

362052-00-4 | 95% | 10g |

$2169 | 2021-06-17 | |

| eNovation Chemicals LLC | D959467-5g |

2-(4-Cyanophenyl)propanoic acid |

362052-00-4 | 95+% | 5g |

$925 | 2024-06-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C848340-50mg |

2-(4-Cyanophenyl)propanoic acid |

362052-00-4 | 95% | 50mg |

¥477.90 | 2022-09-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7233-1G |

2-(4-cyanophenyl)propanoic acid |

362052-00-4 | 95% | 1g |

¥ 3,775.00 | 2023-04-13 | |

| Enamine | EN300-316221-10.0g |

2-(4-cyanophenyl)propanoic acid |

362052-00-4 | 95.0% | 10.0g |

$448.0 | 2025-03-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AV277-5g |

2-(4-Cyanophenyl)propanoic acid |

362052-00-4 | 95+% | 5g |

16044CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AV277-200mg |

2-(4-Cyanophenyl)propanoic acid |

362052-00-4 | 95+% | 200mg |

1379.0CNY | 2021-07-10 |

2-(4-Cyanophenyl)propanoic acid 関連文献

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

2-(4-Cyanophenyl)propanoic acidに関する追加情報

Introduction to 2-(4-Cyanophenyl)propanoic acid (CAS No. 362052-00-4)

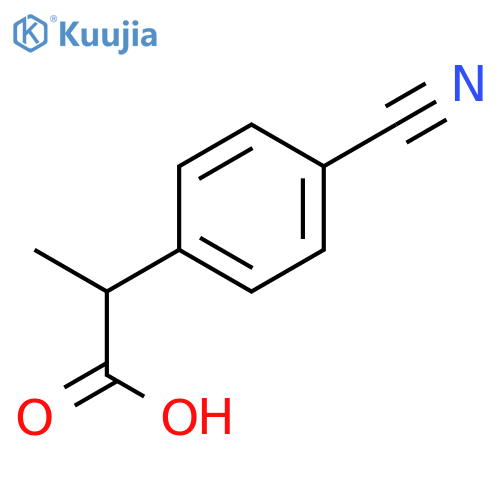

2-(4-Cyanophenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 362052-00-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a cyanophenyl group attached to a propanoic acid backbone, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The molecular structure of 2-(4-cyanophenyl)propanoic acid consists of a phenyl ring substituted with a cyano group at the para position, linked to a propyl chain ending in an acidic carboxyl group. This configuration imparts distinct electronic and steric characteristics, making it a versatile building block for drug discovery and development. The presence of the cyano group enhances the compound's reactivity, allowing for further functionalization through various chemical transformations such as nucleophilic addition, reduction, or esterification.

In recent years, 2-(4-cyanophenyl)propanoic acid has been explored in the synthesis of novel therapeutic agents targeting various diseases. Its structural motif is particularly relevant in the development of small-molecule inhibitors for enzymes involved in metabolic pathways and signal transduction. For instance, studies have demonstrated its potential utility in creating derivatives that modulate the activity of kinases and phosphatases, which are key players in cancer and inflammatory diseases.

One of the most compelling aspects of 2-(4-cyanophenyl)propanoic acid is its role as a precursor in the synthesis of heterocyclic compounds. Heterocycles are widely recognized for their biological activity and are prevalent in many approved drugs. By incorporating the 4-cyanophenyl moiety into a heterocyclic framework, researchers can generate molecules with enhanced binding affinity and selectivity towards therapeutic targets. This approach has been successfully applied in the design of compounds with potential applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

Recent advancements in computational chemistry have further illuminated the pharmacological potential of 2-(4-cyanophenyl)propanoic acid. Molecular docking studies have identified its derivatives as promising candidates for inhibiting protein-protein interactions implicated in viral infections. The cyanophenyl group, with its electron-withdrawing nature, is particularly effective in disrupting critical interactions within viral replication machinery. This has spurred interest in developing antiviral agents based on analogs of 2-(4-cyanophenyl)propanoic acid, offering a new frontier in antiviral drug design.

The synthetic accessibility of 2-(4-cyanophenyl)propanoic acid also contributes to its appeal in medicinal chemistry. Modern synthetic methodologies have enabled efficient preparation of this compound via multi-step routes that leverage readily available starting materials. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been employed to achieve high yields and purity, facilitating its integration into complex drug syntheses.

In addition to its pharmaceutical applications, 2-(4-cyanophenyl)propanoic acid has shown promise in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. These complexes exhibit interesting catalytic properties and have been explored for applications in organic synthesis and industrial processes.

The environmental impact of synthesizing and utilizing 2-(4-cyanophenyl)propanoic acid is another area of growing interest. Researchers are increasingly focusing on green chemistry principles to develop sustainable synthetic routes that minimize waste and hazardous byproducts. Efforts to optimize reaction conditions using biocatalysts and renewable solvents align with global initiatives to promote eco-friendly chemical manufacturing.

Looking ahead, the future prospects for 2-(4-cyanophenyl)propanoic acid appear promising, driven by ongoing research efforts aimed at uncovering new biological activities and optimizing synthetic strategies. Collaborative endeavors between academia and industry are expected to accelerate the translation of laboratory findings into clinical applications, bringing novel therapeutic options to patients worldwide.

362052-00-4 (2-(4-Cyanophenyl)propanoic acid) 関連製品

- 1354963-38-4(3-Aminooxolane-3-carbonitrile hydrochloride)

- 2098024-13-4(2-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-ol)

- 1401665-25-5((S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)

- 2060037-96-7((2-chloro-3-methylcyclopropyl)methanamine)

- 14287-98-0(N,N,N',N'-Tetrabutylmalonamide)

- 851979-05-0(N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide)

- 1882549-71-4(3,5-difluoro-4-iodo-N-methylaniline)

- 730-79-0(2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid)

- 36796-90-4(3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid)

- 2247088-16-8((1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride)